molecular formula C12H16OS B13204963 3-(3-Methylphenyl)thian-3-ol

3-(3-Methylphenyl)thian-3-ol

Cat. No.: B13204963
M. Wt: 208.32 g/mol
InChI Key: NPRAFLDNFUUNTH-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)thian-3-ol is an organic compound with the molecular formula C12H16OS It is a thian-3-ol derivative, characterized by the presence of a thian-3-ol ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)thian-3-ol typically involves the reaction of 3-methylphenylthiol with an appropriate epoxide under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the epoxide, leading to the formation of the thian-3-ol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)thian-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

3-(3-Methylphenyl)thian-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)thian-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)thian-3-ol: Similar structure but with the methyl group in the para position.

    3-(3-Chlorophenyl)thian-3-ol: Similar structure with a chlorine substituent instead of a methyl group.

    3-(3-Methylphenyl)thiolan-3-ol: Similar structure but with a thiolan ring instead of a thian-3-ol ring.

Uniqueness

3-(3-Methylphenyl)thian-3-ol is unique due to the specific positioning of the methyl group on the aromatic ring and the presence of the thian-3-ol ring

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

3-(3-methylphenyl)thian-3-ol

InChI

InChI=1S/C12H16OS/c1-10-4-2-5-11(8-10)12(13)6-3-7-14-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3

InChI Key

NPRAFLDNFUUNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCSC2)O

Origin of Product

United States

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